N-Hexyl-2-(1H-imidazol-1-yl)acetamide
Description
Properties
CAS No. |
670228-36-1 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-hexyl-2-imidazol-1-ylacetamide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-13-11(15)9-14-8-7-12-10-14/h7-8,10H,2-6,9H2,1H3,(H,13,15) |
InChI Key |
PXBJNUZTSCHEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure
Key Advantages
- Rapid Reaction : Completion within 10–15 minutes vs. hours in traditional methods.
- High Yield : Reported yields for analogous compounds exceed 80%.
- Low Byproducts : Solvent-free conditions minimize side reactions.
| Parameter | Value/Description |
|---|---|
| Reaction Time | 10–15 minutes |
| Temperature | 70–80°C |
| Catalyst | None required |
| Yield | ~85% (analogous compounds) |
El-Saghier Reaction
A solvent-free, sequential one-pot method involving nucleophilic substitution and cyclization.
Procedure
- Reagents :
- Hexylamine
- Ethyl cyanoacetate
- Ethyl glycinate hydrochloride
- Conditions :
- Mechanism :
Experimental Data
| Step | Reaction Time | Yield (%) |
|---|---|---|
| Intermediate I | 1 hour | 85% |
| Final Product | 2 hours | 75–90% |
Alkylation of Imidazole with Bromoacetamide Derivatives
A classical nucleophilic substitution approach.
Procedure
- Reagents :
- 2-Bromoacetamide (or chloroacetyl chloride)
- Imidazole
- Hexylamine
- Conditions :
- Purification :
- Neutralization with NaHCO₃, followed by extraction with dichloromethane.
Optimized Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | DMF or Dioxane |
| Temperature | 60–80°C |
| Catalyst | K₂CO₃ or NaH |
| Yield | 70–85% |
Metronidazole Derivative Alkylation
A method adapted from antibacterial agent synthesis.
Procedure
Key Findings
| Compound | Yield (%) | Purity (%) |
|---|---|---|
| N-Hexyl-2-(1H-imidazol-1-yl)acetamide | 77% | >95% |
Solvent-Free Alkylation
A green chemistry approach minimizing environmental impact.
Procedure
- Reagents :
- Imidazole
- Tert-butyl chloroacetate
- Hexylamine
- Conditions :
- Advantages :
- High Efficiency : No solvent evaporation or recrystallization required.
- Scalability : Suitable for industrial production.
| Parameter | Value/Description |
|---|---|
| Reaction Time | 2–4 hours |
| Temperature | 25–50°C |
| Yield | 85–90% |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Microwave-Assisted | 85 | 10–15 min | High | Rapid, minimal byproducts |
| El-Saghier Reaction | 75–90 | 2 hours | Moderate | Solvent-free, high efficiency |
| Bromoacetamide Alkylation | 70–85 | 12–24 hr | Moderate | Well-established procedure |
| Metronidazole Derivative | 77 | 12–24 hr | Low | Specific for nitro-imidazole |
| Solvent-Free Alkylation | 85–90 | 2–4 hr | High | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-(1H-imidazol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Hexyl-2-(1H-imidazol-1-yl)acetic acid.
Reduction: Formation of N-Hexyl-2-(1H-imidazol-1-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N-Hexyl-2-(1H-imidazol-1-yl)acetamide is a compound that has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound is primarily studied for its biological activities, which include:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies involving related imidazole derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be evaluated for similar effects .
Case Study: Anticancer Activity
A study on related imidazole derivatives revealed potent activity against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Compounds were assessed for their IC50 values, with some exhibiting values as low as 10.56 µM against HepG2 liver cancer cells .
Biochemical Research
The compound's ability to interact with enzymes and receptors makes it a candidate for biochemical studies. Its imidazole moiety can coordinate with metal ions, potentially influencing enzyme activity or receptor binding.
Case Study: Enzyme Inhibition
Research on imidazole derivatives has highlighted their role as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have focused on their effects on mycobacterial enzymes, which are crucial for the survival of pathogens like Mycobacterium tuberculosis.
Material Science
The hydrophobic nature of the hexyl group enhances the compound's solubility in organic solvents, making it suitable for applications in material science. It can be utilized as a building block in the synthesis of new materials with tailored properties, such as conductivity or catalytic activity.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-Hexyl-2-(1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, resulting in the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Moieties : Pyrazole-imidazole hybrids (e.g., 7s) exhibit higher molecular weights and lower yields (52%) due to synthetic complexity .
- Functional Groups: Hydrazono and hydroxycarbamimidoyl substituents (e.g., 5d) introduce additional hydrogen-bonding sites but may reduce stability, as reflected in lower melting points (82°C vs. 150–153°C for 7s) .
Antimicrobial Activity
- Imidazole-Benzothiazole Hybrids (6a–b) : Demonstrated moderate to potent activity against bacterial and fungal strains, with MIC values ranging from 8–32 µg/mL .
- Pyrazole-Imidazole Derivatives (7q–t) : Showed enhanced antifungal activity compared to benzothiazole analogs, possibly due to π-π interactions with microbial enzyme active sites .
- This compound : While direct data are unavailable, molecular docking studies on similar compounds (e.g., 9c in ) suggest that the imidazole ring binds strongly to glucosamine-6-phosphate synthase, a key antimicrobial target .
Enzyme Inhibition
- iNOS Inhibition: Analogous compounds like N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (PDB: 1DD7) exhibit binding scores of –41.595 to –29.786 in docking studies, highlighting the imidazole’s role in inhibiting nitric oxide synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
